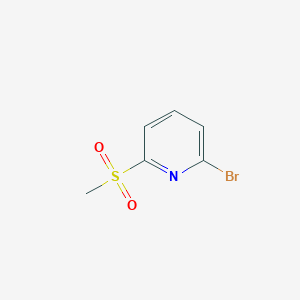

2-Bromo-6-(methylsulfonyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-6-(methylsulfonyl)pyridine is a halogenated pyridine derivative . It is used as a building block in the preparation of nitrogen-containing heterocyclic compounds .

Synthesis Analysis

The synthesis of 2-Bromo-6-(methylsulfonyl)pyridine involves several steps. One of the methods reported involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis

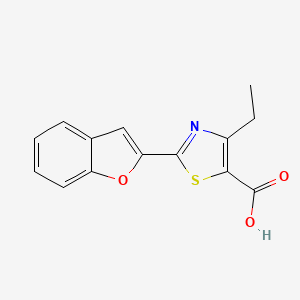

The molecular formula of 2-Bromo-6-(methylsulfonyl)pyridine is C6H6BrNO2S . Its average mass is 236.086 Da and its monoisotopic mass is 234.930252 Da .Chemical Reactions Analysis

2-Bromo-6-(methylsulfonyl)pyridine can participate in various chemical reactions. For instance, it can undergo Negishi cross-coupling reaction with aryl halides catalyzed by palladium .Physical And Chemical Properties Analysis

2-Bromo-6-(methylsulfonyl)pyridine has a density of 1.7±0.1 g/cm3 . Its boiling point is 387.7±42.0 °C at 760 mmHg . The compound has a molar refractivity of 45.7±0.4 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .科学的研究の応用

Synthesis and Structural Studies

- 2-Bromo-6-(methylsulfonyl)pyridine derivatives play a role in the synthesis and structural analysis of various chemical compounds. For instance, 4-(methylsulfonyl)-2,6-di(pyrazol-1-yl)pyridine derivatives were used to synthesize iron(II) complexes, demonstrating a significant interplay between spin-crossover and crystallographic phase changes, showcasing how the compound can contribute to understanding the behavior of magnetic materials (Cook et al., 2015). Additionally, disulfonylation and dehydration of 5-halogenoanthranilamide derivatives using 2-Bromo-6-(methylsulfonyl)pyridine related compounds resulted in the synthesis of N-(2-cyanophenyl)disulfonamides, expanding the chemical toolkit for creating novel compounds (Mphahlele & Maluleka, 2021).

Chemical Reactions and Synthesis Methods

- Research shows that 2-Bromo-6-(methylsulfonyl)pyridine related compounds are involved in various chemical reactions and synthesis methods. For instance, reactions involving 2-Bromo-6-(methylsulfonyl)pyridine derivatives have led to the creation of substituted 3-(bromoacetyl)pyridine and various heterocyclic compounds, indicating their versatility in organic synthesis (Zav’yalova et al., 2009). Additionally, the compound's derivatives have been utilized in the modified synthesis of Dexlansoprazole, an important pharmaceutical, highlighting its importance in the development of medicinal compounds (Gilbile et al., 2017).

Material Sciences and Catalysis

- The compound and its derivatives are utilized in material sciences and catalysis. For instance, their application in the synthesis of pyridyl-dihydrobenzooxaphosphole ligands demonstrates their role in the development of materials with specific chemical properties, such as those used in asymmetric hydrogenation of unfunctionalized alkenes (Qu et al., 2014). Furthermore, its derivatives have been used in the Suzuki cross-coupling reaction, indicating its significance in catalysis and the synthesis of novel pyridine-based derivatives with potential biological activities (Ahmad et al., 2017).

Safety and Hazards

作用機序

Mode of Action

In the context of Suzuki-Miyaura coupling, a bromopyridine derivative like “2-Bromo-6-(methylsulfonyl)pyridine” would typically act as an electrophile. The bromine atom would be replaced by an organoboron compound in the presence of a palladium catalyst .

Biochemical Pathways

Without specific information on “2-Bromo-6-(methylsulfonyl)pyridine”, it’s difficult to comment on the exact biochemical pathways it might affect. Compounds synthesized using bromopyridine derivatives can have diverse biological activities .

Result of Action

The molecular and cellular effects of “2-Bromo-6-(methylsulfonyl)pyridine” would depend on the specific targets and pathways it affects. As a reagent in chemical synthesis, its primary effect would be the formation of new carbon-carbon bonds .

Action Environment

The efficacy and stability of “2-Bromo-6-(methylsulfonyl)pyridine” would likely depend on factors such as temperature, pH, and the presence of other reactants or catalysts. In the context of Suzuki-Miyaura coupling, for example, the reaction conditions are generally mild and tolerant of various functional groups .

特性

IUPAC Name |

2-bromo-6-methylsulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-11(9,10)6-4-2-3-5(7)8-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSBGYNVIALPBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2523013.png)

![N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2523014.png)

![Methyl 4-({[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2523020.png)

![3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2523028.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B2523031.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime](/img/structure/B2523033.png)

![2-[5-(5-Methyl-1,2,3,4-tetraazol-2-yl)adamantanyl]acetyl chloride](/img/structure/B2523036.png)